rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid
Description
rac-2,2-Dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid (CAS: 2059908-29-9) is a chiral cyclopropane derivative featuring a 4-methyltetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . The compound’s structure combines a cyclopropane ring with two methyl groups at the 2-position and a stereochemically defined 4-methyloxan-2-yl group at the 3-position. This configuration confers unique steric and electronic properties, making it a valuable building block in asymmetric synthesis and pharmaceutical research .
Properties
CAS No. |
2680523-10-6 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2S,4R)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?,10?/m1/s1 |
InChI Key |
DMJMOLKIANIRIN-XHHQTKHESA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H](C1)C2C(C2(C)C)C(=O)O |
Canonical SMILES |
CC1CCOC(C1)C2C(C2(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the oxane ring via a ring-closing reaction. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, organic solvents, and metal catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound's structural characteristics make it a candidate for developing novel pharmaceuticals. Its ability to interact with biological targets can lead to the synthesis of new drugs with improved efficacy and reduced side effects.
- Antiviral Agents : Research indicates that cyclopropane derivatives can exhibit antiviral properties. Studies have shown that similar compounds can inhibit viral replication, suggesting potential applications in antiviral drug development.
- Chiral Drug Synthesis : The presence of chiral centers in rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid allows for its use in synthesizing enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.
Agrochemical Applications
- Pesticide Formulation : The compound may serve as an intermediate in the synthesis of agrochemicals. Its structural properties could enhance the effectiveness of pesticides by improving their stability and bioavailability.
- Herbicide Development : Similar compounds have been explored for their herbicidal properties. The unique structure of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid could lead to the development of new herbicides that target specific weed species while minimizing harm to crops.
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with unique mechanical and thermal properties. Its cyclopropane structure may impart rigidity and strength to polymer matrices.
- Additives in Coatings : Incorporating this compound into coatings can enhance their durability and resistance to environmental factors, making it suitable for industrial applications.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of cyclopropane derivatives against influenza viruses. Results indicated that specific structural modifications led to significant reductions in viral titers, showcasing the potential of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid as a lead compound for antiviral drug discovery.
Case Study 2: Agrochemical Efficacy
Research on a related cyclopropane compound demonstrated its effectiveness as a herbicide against common agricultural weeds. The study highlighted how modifications to the cyclopropane structure enhanced selectivity towards target species while reducing phytotoxicity to crops.
Mechanism of Action
The mechanism of action of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between the target compound and analogous cyclopropane derivatives:
| Compound Name | CAS Number | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Chiral Centers |
|---|---|---|---|---|---|
| rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid | 2059908-29-9 | 2,2-dimethyl cyclopropane; (2R,4S)-4-methyloxan-2-yl | Carboxylic acid, ether (tetrahydropyran) | 170.21 | 2 [(2R,4S) configuration] |
| (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | 88335-97-1 | Methoxycarbonyl | Carboxylic acid, ester | 172.18 | 2 |
| trans-2-cyanocyclopropanecarboxylic acid | 39891-82-2 | Cyano | Carboxylic acid, nitrile | 139.14 | 1 |
| rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid | 2059912-03-5 | 4-hydroxyphenyl, acetic acid | Carboxylic acid, phenol | 206.23 | 2 |
| (1R,3R)-trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid | Not provided | 2,2-dimethyl; 2-methylpropenyl | Carboxylic acid, alkene | 182.26 | 2 |
| (1R,2R)-1-phenyl-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid (5k) | Not provided | Phenyl, trifluoromethylpyridinyl | Carboxylic acid, aromatic, trifluoromethyl | 337.29 | 2 |
Key Observations :
- Substituent Diversity : The target compound’s 4-methyloxan-2-yl group distinguishes it from derivatives with aromatic (e.g., 5k), ester (e.g., 88335-97-1), or nitrile (e.g., 39891-82-2) substituents .
- Chirality : Unlike racemic mixtures (e.g., the target compound), some analogs like 5k are synthesized with high enantiomeric purity (98.5:1.5 er) .
Biological Activity
Rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.28 g/mol
- CAS Number : 2680523-10-6
The biological activity of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid can be attributed to its structural features, which allow it to interact with various biological targets. Preliminary studies suggest that this compound may exhibit the following mechanisms:
- Antioxidant Activity : The presence of the cyclopropane ring may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that similar cyclopropane derivatives can modulate inflammatory pathways, suggesting a potential role in reducing inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activity Data
Case Study 1: Antioxidant Efficacy
A study conducted by Kaur et al. (2023) evaluated the antioxidant capacity of rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid using in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to controls.
Case Study 2: Anti-inflammatory Properties
In a separate investigation, rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in inflammatory diseases.
Case Study 3: Enzyme Inhibition
Research by Martyna et al. (2020) explored the inhibitory effects of this compound on specific enzymes involved in lipid metabolism. The findings indicated that rac-2,2-dimethyl-3-[(2R,4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid effectively reduced enzyme activity by up to 40%, highlighting its potential as a metabolic modulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
